2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid” is a chemical compound with the linear formula C17H14N2O5S . It has a molecular weight of 358.376 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H14N2O5S . For a more detailed analysis of the molecular structure, you may need to refer to the specific product documentation or consult with a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, and toxicity information might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Effects
Metabolism of Nicotinic Acid : Nicotinic acid undergoes metabolism forming nicotinamide adenine dinucleotide (NAD) and nicotinuric acid. The catabolism of NAD releases nicotinamide, leading to the formation of various metabolites like 2-pyridone. It's proposed that nicotinyl coenzyme A (CoA), an intermediate in nicotinuric acid formation, may influence some of the hypolipidemic actions of nicotinic acid (Stern, Freeman, & Spence, 1992).
Relation to Thyroid Function : Nicotinic acid has been observed to lower serum cholesterol levels and increase basal metabolic rates (B.M.R.), showing similarities to thyroid hormones and possibly influencing the anterior pituitary gland (Hoffer, 1957).
Biochemical Interactions
Nicotinic Acid and Nicotinamide Metabolism : Nicotinamide functions metabolically as the precursor for NAD and has therapeutic uses. However, its precursor, nicotinic acid, can be associated with liver function abnormalities when used in large doses (Winter & Boyer, 1973).
Nicotinic Acid Metabolism in Smokers : Research highlights a substantial pathway of nicotine metabolism in humans, involving the conversion of nicotine to keto acid and hydroxy acid, accounting for an estimated 14% of the nicotine dose. This indicates significant metabolic interaction between nicotine and its derivatives (Hecht et al., 1999).
Clinical Applications
Flushing Inhibition in Dyslipidemic Patients : The prostaglandin D2 receptor 1 antagonist laropiprant significantly reduces niacin-induced flushing in dyslipidemic patients, offering a novel treatment approach (Paolini et al., 2008).
Safety and Hazards
As for the safety and hazards associated with this compound, it’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-4-6-11(7-5-10)19-14(20)9-13(16(19)21)24-15-12(17(22)23)3-2-8-18-15/h2-8,13H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEINEYTWCCJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.